molecular formula C6H6ClN3O2 B1358060 6-Chloro-5-methyl-3-nitropyridin-2-amine CAS No. 202217-19-4

6-Chloro-5-methyl-3-nitropyridin-2-amine

Cat. No. B1358060
M. Wt: 187.58 g/mol
InChI Key: VXAQCLXAYGVVBB-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water but soluble in dimethyl sulfoxide and chloroform .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular formula of 6-Chloro-5-methyl-3-nitropyridin-2-amine is C6H6ClN3O2 . The IUPAC name is 6-chloro-5-methyl-3-nitro-2-pyridinamine . The SMILES representation is CC1=C(C=C(C(=N1)N)N+[O-])Cl .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Physical And Chemical Properties Analysis

6-Chloro-5-methyl-3-nitropyridin-2-amine is a solid substance . It is slightly soluble in water but soluble in dimethyl sulfoxide and chloroform . The compound should be stored in a cool, dry place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : The compound is used in the synthesis of a potential irreversible inhibitor for the treatment of various malignancies such as triple negative breast cancer .
    • Methods of Application : The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
    • Results : The inhibitory potency of the compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
  • Agrochemical Research

    • Summary of Application : The compound is an important raw material and intermediate used in organic synthesis, agrochemicals, and dyestuffs .
  • Synthesis of Isoquinoline Derivatives

    • Summary of Application : The compound is used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . This compound is a potential irreversible inhibitor for the treatment of various malignancies .
    • Methods of Application : The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
    • Results : Although the synthesized compound did not show the expected inhibitory potency on the intended target kinase, MPS1, it showed significant activity on the kinase p70S6Kβ .
  • Chemical Research

    • Summary of Application : The compound is an important raw material and intermediate used in organic synthesis .
  • Synthesis of Covalent Inhibitors

    • Summary of Application : The compound is used in the synthesis of covalent inhibitors . These inhibitors are designed to target kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
    • Methods of Application : The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
    • Results : Although the synthesized inhibitor did not show the expected inhibitory potency on the intended target kinase, MPS1, it showed significant activity on the kinase p70S6Kβ .
  • Dyestuffs Research

    • Summary of Application : The compound is an important raw material and intermediate used in dyestuffs .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

6-chloro-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAQCLXAYGVVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618664
Record name 6-Chloro-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methyl-3-nitropyridin-2-amine

CAS RN

202217-19-4
Record name 6-Chloro-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-3-methyl-5-nitropyridine (10.41 g, 50.3 mmol), 28% aqueous ammonia solution (17 ml, 0.25 mol), potassium carbonate (10.4 g, 75.5 mmol) and t-butanol (167 ml) was stirred overnight at 60° C. under nitrogen atmosphere. After stirring at room temperature for 3 hours, a precipitate was filtered and then washed three times with water, thereby yielding the title compound (4.25 g, 22.7 mmol, 45%) as a yellow solid.
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Yield
45%

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